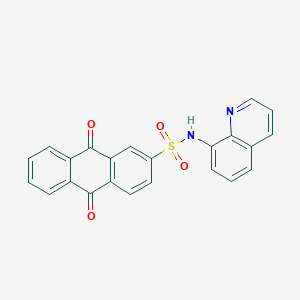
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide is a complex organic compound that features both anthracene and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide typically involves the following steps:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-dioxo-9,10-dihydro-anthracene-2-sulfonic acid.
Formation of Quinolin-8-ylamide: The quinoline moiety is introduced through a reaction with quinolin-8-amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.
化学反应分析
Types of Reactions
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.
科学研究应用
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Anthraquinone-2-sulfonic acid: Similar in structure but lacks the quinoline moiety.
Alizarin Red S: Contains a sulfonic acid group and is used as a dye.
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Another anthraquinone derivative with sulfonic acid groups.
Uniqueness
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide is unique due to the presence of both anthracene and quinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C23H14N2O4S |
|---|---|
分子量 |
414.4g/mol |
IUPAC 名称 |
9,10-dioxo-N-quinolin-8-ylanthracene-2-sulfonamide |
InChI |
InChI=1S/C23H14N2O4S/c26-22-16-7-1-2-8-17(16)23(27)19-13-15(10-11-18(19)22)30(28,29)25-20-9-3-5-14-6-4-12-24-21(14)20/h1-13,25H |
InChI 键 |
MEYQDWAOCLDIAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC5=C4N=CC=C5 |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC=CC5=C4N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


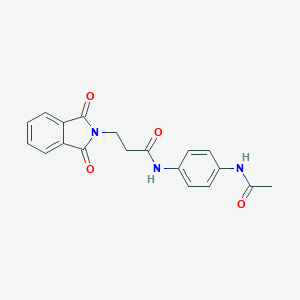
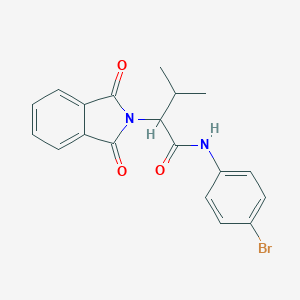
![3-[5-bromo-2-(ethylamino)phenyl]-1H-benzo[g]quinoxalin-2-one](/img/structure/B412543.png)
![3-chloro-N-[2,2,2-trichloro-1-(3-nitroanilino)ethyl]benzamide](/img/structure/B412544.png)
![2-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichloroanilino)ethyl]acetamide](/img/structure/B412545.png)
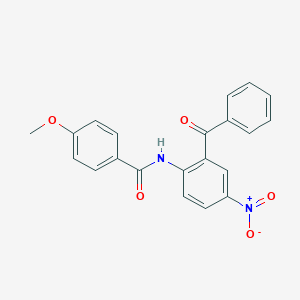
![3-[(3-Bromoanilino)methyl]-5-(4-isopropylbenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B412548.png)
![N-[1-{[4-(acetylamino)anilino]carbonyl}-2-(2-furyl)vinyl]benzamide](/img/structure/B412549.png)
![N-(1-{[(2-furylmethyl)amino]carbonyl}-2-{4-nitrophenyl}vinyl)benzamide](/img/structure/B412550.png)
![5-(3-Bromobenzylidene)-3-[(2,5-dichloroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B412553.png)
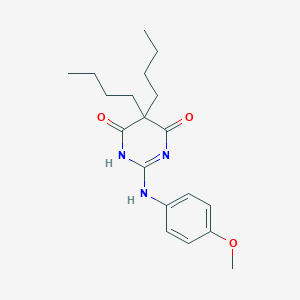
![Benzyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412558.png)
![3-Methylcyclohexyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B412559.png)
![N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)nonanamide](/img/structure/B412560.png)
